molecular formula C20H29N5O3 B587213 2-Demethoxy-4-methoxy Urapidil-d4 CAS No. 1794780-14-5

2-Demethoxy-4-methoxy Urapidil-d4

Cat. No.: B587213
CAS No.: 1794780-14-5
M. Wt: 391.508
InChI Key: FSIVWMBBAZRTCH-AREBVXNXSA-N
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Description

2-Demethoxy-4-methoxy Urapidil-d4 is a labelled analogue of 2-Demethoxy-4-methoxy Urapidil, which is an impurity of Urapidil. Urapidil is a sympatholytic antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. The compound is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.

Preparation Methods

The synthesis of 2-Demethoxy-4-methoxy Urapidil-d4 involves the incorporation of deuterium atoms into the molecular structure of 2-Demethoxy-4-methoxy Urapidil. The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-Demethoxy-4-methoxy Urapidil.

    Deuterium Incorporation: Deuterium atoms are introduced into the molecule using deuterated reagents under specific reaction conditions.

    Purification: The final product is purified using chromatographic techniques to ensure the desired isotopic purity and chemical structure.

Chemical Reactions Analysis

2-Demethoxy-4-methoxy Urapidil-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Demethoxy-4-methoxy Urapidil-d4 has several scientific research applications, including:

    Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: The compound is employed in metabolic research to study metabolic pathways in vivo.

    Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: The compound serves as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.

Mechanism of Action

The mechanism of action of 2-Demethoxy-4-methoxy Urapidil-d4 is similar to that of Urapidil. It acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. By blocking α1-adrenoceptors, it reduces vascular resistance and lowers blood pressure. As a 5-HT1A receptor agonist, it modulates serotonin levels, contributing to its antihypertensive effects.

Comparison with Similar Compounds

2-Demethoxy-4-methoxy Urapidil-d4 can be compared with other similar compounds, such as:

    2-Demethoxy-4-methoxy Urapidil: The unlabelled analogue of this compound.

    Urapidil: The parent compound, which is a sympatholytic antihypertensive drug.

The uniqueness of this compound lies in its stable isotope labeling, which allows for detailed metabolic studies and precise chemical analysis.

Properties

IUPAC Name

1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(4-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3/i11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIVWMBBAZRTCH-AREBVXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1CCCNC2=CC(=O)N(C(=O)N2C)C)([2H])[2H])C3=CC=C(C=C3)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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